molecular formula C25H26N2O2 B14908857 N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No.: B14908857
M. Wt: 386.5 g/mol
InChI Key: UHPYTYMMWNFTQC-RWEWTDSWSA-N
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Description

N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, propylidene, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 2-(2,4-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce biphenyl-4-ylpropylamine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
  • Ethanone, 1-[1,1’-biphenyl]-4-yl-

Uniqueness

N’-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of biphenyl, propylidene, and acetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(Z)-1-(4-phenylphenyl)propylideneamino]acetamide

InChI

InChI=1S/C25H26N2O2/c1-4-23(22-13-11-21(12-14-22)20-8-6-5-7-9-20)26-27-25(28)17-29-24-15-10-18(2)16-19(24)3/h5-16H,4,17H2,1-3H3,(H,27,28)/b26-23-

InChI Key

UHPYTYMMWNFTQC-RWEWTDSWSA-N

Isomeric SMILES

CC/C(=N/NC(=O)COC1=C(C=C(C=C1)C)C)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)COC1=C(C=C(C=C1)C)C)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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